molecular formula C23H19N3O2 B1228062 6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine

6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine

Cat. No. B1228062
M. Wt: 369.4 g/mol
InChI Key: KUOAPNBMHMTFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds related to 6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine have demonstrated significant antimicrobial and antifungal properties. For instance, some derivatives of the quinazoline structure showed effective antibacterial and antifungal activities against various strains, indicating potential for use in treating microbial infections (Rajanarendar et al., 2010).

Anticancer Properties

Certain quinazoline derivatives have exhibited promising anticancer properties. These compounds have been found to inhibit the growth of cancer cell lines, indicating potential for use as anticancer drugs. Some of these compounds also showed selective activities towards specific cancer types, such as leukemia, CNS, renal, and breast cancer (Al-Suwaidan et al., 2016).

Antifungal and Antioxidant Potential

Quinazoline derivatives have also been explored for their antifungal and antioxidant potential. Some synthesized compounds showed potent inhibitory action against bacterial strains and also demonstrated significant antioxidant potential (Kumar et al., 2011).

Inhibition of Biogenic Amine Transporters

Studies have identified certain quinazoline derivatives as partial inhibitors and allosteric modulators of dopamine transporters. These findings suggest potential applications in modulating neurotransmitter systems, which could be relevant for treating neurological disorders (Pariser et al., 2008).

properties

Product Name

6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C23H19N3O2/c1-15-3-2-4-16(9-15)12-24-23-19-10-17(5-7-20(19)25-13-26-23)18-6-8-21-22(11-18)28-14-27-21/h2-11,13H,12,14H2,1H3,(H,24,25,26)

InChI Key

KUOAPNBMHMTFAQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC(=CC=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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